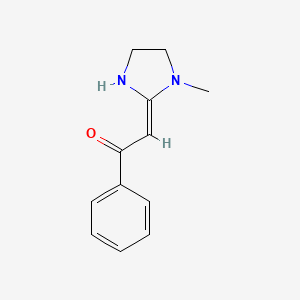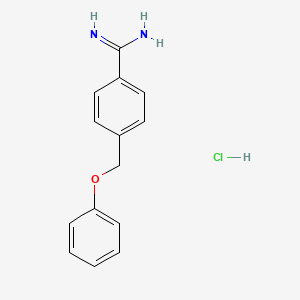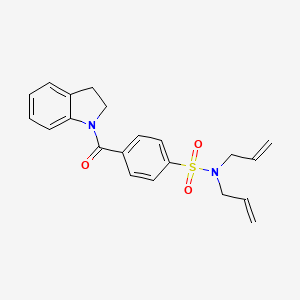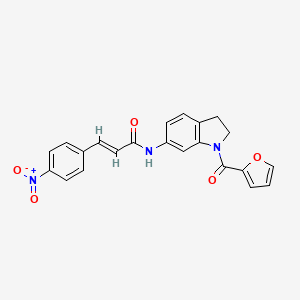
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” is complex, with several functional groups. These include an ethoxy group, a pyridazinyl group, a piperazinyl group, and a methoxyphenyl group. The exact structure would need to be confirmed by techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS .Scientific Research Applications
Antimicrobial Activity
The compound shows potential in antimicrobial applications. Research indicates that similar compounds, such as those derived from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, have been used to prepare derivatives that exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectroscopic Characterization and Crystal Structures
The compound's analogs have been studied for their spectroscopic characterization and crystal structures. For example, chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate (a closely related compound) have been synthesized and characterized, revealing distorted trigonal bipyramidal geometries around the central Sn atom (ZIA-UR-REHMAN et al., 2008).
Anticancer and Antituberculosis Studies
Compounds similar to (4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone have been synthesized and tested for anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant activity in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).
Potential in Treating Obesity
A study on 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, which has a similar structure, showed its effectiveness as a 5-HT2C agonist, exhibiting dose-dependent inhibition of food intake and reduction in body weight, suggesting a potential application in treating obesity (Kalgutkar et al., 2007).
Selective Estrogen Receptor Modulators
Compounds with similar structures have been studied for their role as selective estrogen receptor modulators (SERMs). For example, raloxifene analogs have shown substantial increases in estrogen antagonist potency, suggesting potential use in treating conditions like breast cancer (Palkowitz et al., 1997).
Future Directions
The future directions for research on “(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone” could include further exploration of its potential applications in various fields. Additionally, more studies could be conducted to evaluate its biological activity and potential use in the treatment of diseases .
properties
IUPAC Name |
[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)14-4-6-15(24-2)7-5-14/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADBSICZDTERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl)(4-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)
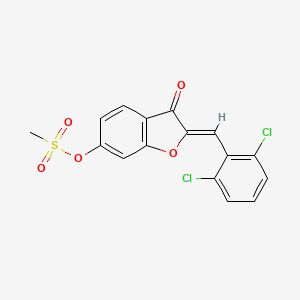
![N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2856695.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2856697.png)
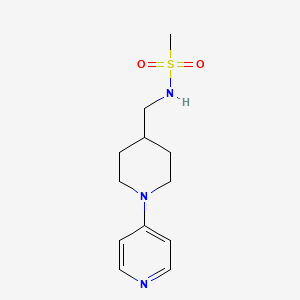
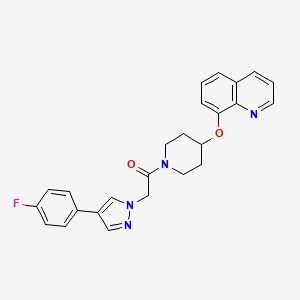
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)
![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)
